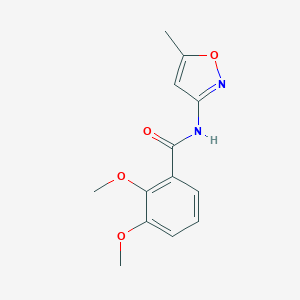

2,3-dimethoxy-N-(5-methyl-3-isoxazolyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,3-dimethoxy-N-(5-methyl-3-isoxazolyl)benzamide” is a chemical compound with the molecular formula C13H14N2O4 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of “2,3-dimethoxy-N-(5-methyl-3-isoxazolyl)benzamide” is represented by the formula C13H14N2O4 . This indicates that the compound contains 13 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms.Physical And Chemical Properties Analysis

The molecular weight of “2,3-dimethoxy-N-(5-methyl-3-isoxazolyl)benzamide” is 262.26 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications

Antioxidant Activity

This compound has been studied for its antioxidant properties . It has shown potential in scavenging free radicals and chelating metals, which are crucial processes in protecting the body from oxidative stress . Oxidative stress is implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Therefore, the antioxidant application of this compound is significant in medical research aimed at preventing or treating these conditions.

Antibacterial Activity

Benzamide derivatives, including 2,3-dimethoxy-N-(5-methyl-3-isoxazolyl)benzamide, have demonstrated antibacterial activity . They have been tested against both gram-positive and gram-negative bacteria, showing promise as potential antibacterial agents. This application is particularly relevant in the development of new antibiotics, especially in the face of increasing antibiotic resistance.

Anti-inflammatory and Analgesic Effects

Compounds with benzamide structures are known to exhibit anti-inflammatory and analgesic effects . They can potentially be used in the treatment of chronic pain and inflammatory diseases . Research in this area could lead to the development of new pain relief medications with fewer side effects than current options.

Antitumor Activity

There is interest in benzamide derivatives for their antitumor activity . They may inhibit the growth of cancer cells and could be used in the development of chemotherapeutic agents . The study of this compound in cancer research could contribute to more effective and targeted cancer treatments.

Drug Discovery and Development

The structural features of benzamides, including 2,3-dimethoxy-N-(5-methyl-3-isoxazolyl)benzamide, make them valuable in drug discovery and development . Their modifiable structure allows for the creation of a variety of derivatives with potential therapeutic applications, making them a focus in the search for new drugs.

Industrial Applications

Beyond medical and pharmaceutical applications, benzamide compounds have uses in industrial sectors such as the plastic and rubber industry, paper industry, and agriculture . Their chemical properties can be harnessed for various processes and products, contributing to advancements in these fields.

Safety and Hazards

Sigma-Aldrich provides “2,3-dimethoxy-N-(5-methyl-3-isoxazolyl)benzamide” as part of a collection of rare and unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final, and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .

Mechanism of Action

Target of Action

The primary targets of 2,3-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide are currently unknown. This compound belongs to the class of benzamides, which have been widely used in medical, industrial, biological and potential drug industries

Mode of Action

Benzamides, in general, are known to interact with their targets in a variety of ways, including inhibiting enzyme activity, modulating receptor function, and disrupting cellular processes .

Biochemical Pathways

Benzamides have been shown to affect a wide range of pathways, including those involved in cell growth, inflammation, and neurotransmission .

Result of Action

Some benzamides have been reported to have antioxidant, antibacterial, and anti-inflammatory activities .

properties

IUPAC Name |

2,3-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-8-7-11(15-19-8)14-13(16)9-5-4-6-10(17-2)12(9)18-3/h4-7H,1-3H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXOMNRQBMERFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=C(C(=CC=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701321917 |

Source

|

| Record name | 2,3-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701321917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24815608 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2,3-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |

CAS RN |

581780-65-6 |

Source

|

| Record name | 2,3-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701321917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 2-[(2-phenoxybutanoyl)amino]terephthalate](/img/structure/B458113.png)

![5-Methyl-4-(methylsulfanyl)-2-phenylthieno[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B458115.png)

![Biphenyl-4-yl[4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B458117.png)

![[6-Bromo-2-(4-propoxyphenyl)quinolin-4-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B458118.png)

![N-[2-(3-chlorophenyl)ethyl]-2-phenoxyacetamide](/img/structure/B458130.png)

![Butyl 4-[(2-ethylbutanoyl)amino]benzoate](/img/structure/B458133.png)